2-Chloro-3-(difluoromethyl)quinoline
Overview
Description
2-Chloro-3-(difluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H6ClF2N. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of chloro and difluoromethyl groups in the quinoline ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)quinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where acetanilides undergo cyclization in the presence of a Vilsmeier reagent to form 2-chloro-3-formyl quinoline derivatives . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, the Friedlander heteroannulation method using nano ZnO as a catalyst provides a regiospecific synthesis under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like piperidine, pyridine, and triethylamine are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-Chloro-3-(difluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to biological targets, leading to various biological effects. The compound can inhibit enzymes, disrupt cellular processes, and interact with DNA or proteins, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)quinoline:
2-Chloro-3-(trifluoromethyl)quinoline: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical behavior and biological activity.
Uniqueness
2-Chloro-3-(difluoromethyl)quinoline is unique due to the presence of both chloro and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups provides a balance of chemical stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIMNLCODJNJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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